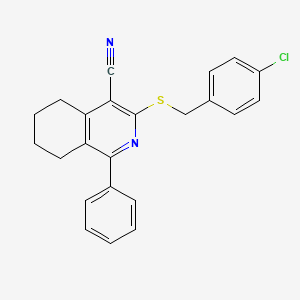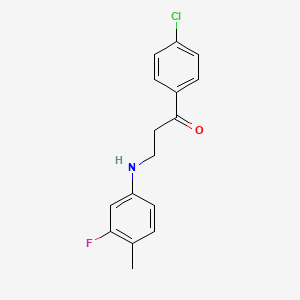
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone is an organic compound that features a chlorophenyl group, a fluoro-methylanilino group, and a propanone backbone
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone typically involves a multi-step process:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzene to form chlorobenzene, which is then subjected to further reactions to introduce the propanone group.
Introduction of the Fluoro-Methylanilino Group: The next step involves the introduction of the fluoro-methylanilino group through a nucleophilic substitution reaction. This step requires the use of a fluorinated aniline derivative and appropriate reaction conditions to ensure the substitution occurs at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-fluoroanilino)-1-propanone
- 1-(4-Chlorophenyl)-3-(3-chloro-4-methylanilino)-1-propanone
- 1-(4-Chlorophenyl)-3-(3-fluoro-4-ethylanilino)-1-propanone
Uniqueness
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both a fluoro and a methyl group on the anilino ring can result in distinct electronic and steric effects, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGMORBKXZVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
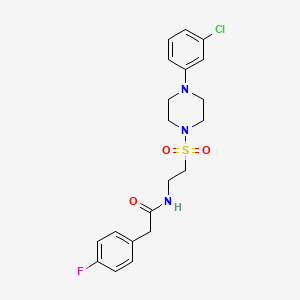
![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)
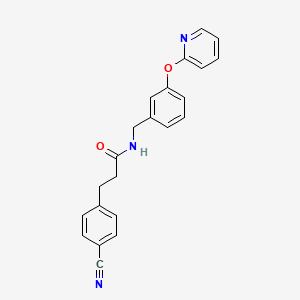
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)
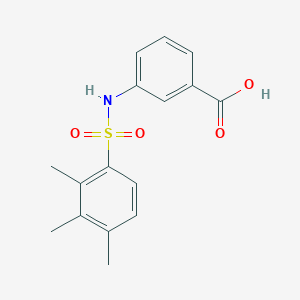


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
